

Long-term stability and reliability studies of the AC915

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	AC915
Cat. No.:	B15555702
Get Quote	

An objective comparison guide on the long-term stability and reliability of the **AC915** accelerometer for researchers and industrial professionals.

Introduction to AC915

The **AC915** is a non-incendive, intrinsically safe accelerometer designed for vibration analysis in hazardous areas.^{[1][2]} It provides a sensitivity of 100 mV/g with a $\pm 10\%$ tolerance and is approved for use in CSA North America Class 1, Division 1 and IECEx/ATEX Zone 0,1 environments.^[1] This sensor is a crucial component in predictive maintenance and condition monitoring systems for industrial machinery.

Long-Term Stability and Reliability

The long-term stability and reliability of an industrial accelerometer like the **AC915** are defined by its ability to maintain its performance characteristics over time under specified operating conditions. Key parameters that indicate its robustness include its temperature range, frequency response, and shock protection.

Table 1: **AC915** Performance Specifications

Parameter	Value	Significance for Stability and Reliability
Sensitivity	100 mV/g ($\pm 10\%$)	Consistency of the output signal in relation to input acceleration. [1]
Frequency Response ($\pm 3\text{dB}$)	30-900,000 CPM	The range over which the sensor provides a linear and accurate output. [2]
Temperature Range	-40 to 250 °F (-40 to 121 °C)	The operational limits within which the sensor maintains its specified performance. [2]
Maximum Shock Protection	200 ft. / 2 to 5 ft. lbs.	The maximum transient force the sensor can endure without damage to its internal components. [1]

Comparison with Alternative Technologies

A direct comparison with specific competitor models is challenging without access to proprietary datasheets. However, when evaluating alternative accelerometers, researchers and professionals should consider the following:

- Sensitivity and Range: How does the sensitivity and operational range compare to the **AC915**'s 100 mV/g and wide frequency response?
- Environmental Resistance: Does the alternative offer a comparable or wider operating temperature range and similar hazardous area certifications?
- Build Quality and Materials: The **AC915** features a stainless steel housing. The housing material of an alternative is a key factor in its durability and corrosion resistance in harsh industrial environments.
- Intrinsic Safety Certifications: For applications in hazardous environments, ensuring the alternative holds the necessary certifications (e.g., ATEX, IECEx, CSA) is critical.

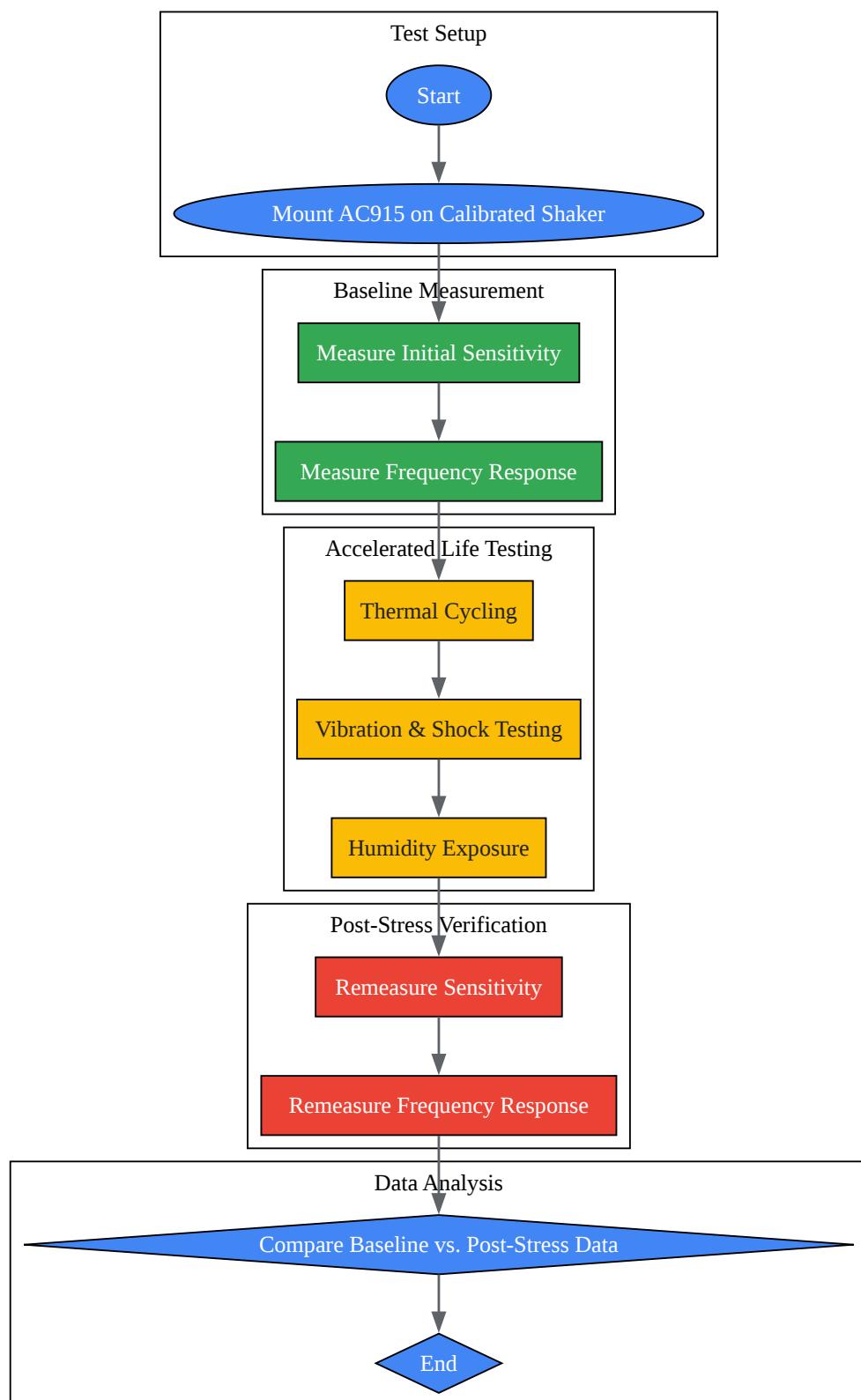
Experimental Protocols for Reliability Testing

The reliability of industrial accelerometers is typically validated through a series of standardized tests. Below is a general protocol for assessing the long-term stability and reliability of a sensor like the **AC915**.

1. Baseline Performance Measurement:

- Mount the accelerometer on a calibrated shaker table.
- Apply a sinusoidal vibration at a reference frequency (e.g., 100 Hz) and a known acceleration amplitude (e.g., 1 g).
- Record the output voltage to determine the initial sensitivity.
- Sweep the frequency across the specified range (e.g., 30 to 900,000 CPM) at a constant acceleration to measure the frequency response.

2. Accelerated Life Testing:


- Thermal Cycling: Subject the accelerometer to repeated cycles of temperature variation from the minimum to the maximum rated operating temperature (-40°C to 121°C for the **AC915**). Dwell times at the temperature extremes should be sufficient to allow the unit to reach thermal equilibrium.
- Vibration and Shock Testing: Mount the sensor on a high-frequency shaker and subject it to random vibration profiles that simulate harsh industrial environments. Apply mechanical shocks of known magnitude to test its resilience.
- Humidity and Environmental Exposure: Place the accelerometer in a controlled environmental chamber to expose it to high humidity and potentially corrosive atmospheres, simulating long-term exposure in industrial settings.

3. Post-Stress Performance Verification:

- After each stress test, repeat the baseline performance measurements.
- Compare the post-stress sensitivity and frequency response to the initial baseline measurements. A minimal deviation indicates high reliability and stability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the reliability testing of an industrial accelerometer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **AC915** reliability testing.

Note on Signaling Pathways: The concept of signaling pathways is relevant to biological and biochemical systems, where molecules transmit signals within a cell. As the **AC915** is an electronic sensor, this concept does not apply to its mechanism of action. Its operation is based on the piezoelectric effect, where mechanical stress (vibration) is converted into an electrical signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ctconline.com](https://www.ctconline.com) [ctconline.com]
- 2. [ctconline.com](https://www.ctconline.com) [ctconline.com]
- To cite this document: BenchChem. [Long-term stability and reliability studies of the AC915]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555702#long-term-stability-and-reliability-studies-of-the-ac915>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com